IN-1130

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

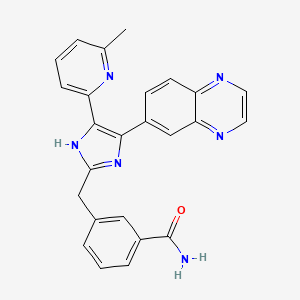

Structure

3D Structure

Properties

IUPAC Name |

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKSGWSKILPDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868612-83-3 | |

| Record name | IN-1130 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IN-1130 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

IN-1130: A Deep Dive into its Mechanism of Action as a Selective ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix (ECM) production.[3][4] Dysregulation of this pathway is implicated in the pathogenesis of various diseases, notably fibrosis and cancer metastasis.[2][5] this compound has demonstrated significant therapeutic potential in preclinical models by effectively suppressing renal fibrosis and inhibiting breast cancer lung metastasis.[1][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and in vivo efficacy, supported by experimental data and methodologies.

Core Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Axis

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and activates the TGF-β type I receptor, ALK5, through phosphorylation of its glycine-serine rich (GS) domain.[5] The activated ALK5 then propagates the signal downstream by phosphorylating the receptor-regulated Smad proteins, Smad2 and Smad3.[3] These phosphorylated Smads form a complex with the common mediator Smad, Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis and cell migration.[3][4]

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of ALK5.[1][2] By binding to the ATP-binding pocket of the ALK5 kinase domain, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the entire downstream signaling cascade.[2][5] This inhibition leads to a reduction in the expression of pro-fibrotic and pro-metastatic genes.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 Value | Reference |

| ALK5-mediated Smad3 phosphorylation | Kinase Assay | 5.3 nM | [1][2] |

| ALK5 phosphorylation of casein | Kinase Assay | 36 nM | [1] |

| p38α mitogen-activated protein kinase | Kinase Assay | 4.3 μM | [1] |

Table 2: Cellular Activity of this compound

| Cell Line | Treatment | Effect | Concentration | Time | Reference |

| HepG2, 4T1 | TGF-β stimulation | Inhibition of Smad2 phosphorylation and nuclear translocation | 0.5, 1 µM | 2 hours | [1] |

| MCF10A | TGF-β stimulation | Restoration of E-cadherin expression | 1 µM | 72 hours | [1] |

| MCF10A | TGF-β stimulation | Inhibition of MMP mRNA expression and gelatinolytic activity | 1 µM | 72 hours | [1] |

| MDA-MB-231, NMuMG, MCF10A | TGF-β stimulation | Inhibition of cell mobility and invasion | 1 µM (pretreated for 30 min) | - | [1] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Findings | Dosing Regimen | Reference |

| Rat Unilateral Ureteral Obstruction (UUO) | This compound | Decreased TGF-β1 mRNA, pSmad2, α-SMA, and myofibroblasts; reduced interstitial nephritis and fibrosis | 10, 20 mg/kg/day (IP) for 14 days | [1][2] |

| MMTV/c-Neu Transgenic Mice (Breast Cancer) | This compound | Inhibition of breast cancer metastasis to the lungs | 40 mg/kg (IP) 3 times per week for 3 weeks | [1] |

Signaling Pathway and Experimental Workflow Visualizations

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Caption: General workflow for an in vitro ALK5 kinase inhibition assay.

References

IN-1130: A Potent and Selective ALK5 Inhibitor for Fibrosis and Metastasis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a novel, small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5). By selectively targeting ALK5, this compound effectively blocks the canonical Smad2/3 signaling pathway, a critical mediator of fibrosis and cellular processes involved in cancer metastasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation. The data presented herein demonstrates the potential of this compound as a valuable research tool and a promising therapeutic candidate for fibroproliferative diseases and certain cancers.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway plays a paradoxical role in cellular regulation, acting as a tumor suppressor in the early stages of cancer but promoting tumor progression and metastasis in advanced stages. A key function of TGF-β is its potent induction of fibrosis, the excessive accumulation of extracellular matrix (ECM) that can lead to organ dysfunction. Central to TGF-β's fibrotic and pro-metastatic activities is the activation of its type I receptor, ALK5. Upon ligand binding, ALK5 phosphorylates the downstream signaling proteins Smad2 and Smad3, which then translocate to the nucleus to regulate the transcription of target genes involved in ECM production and epithelial-mesenchymal transition (EMT).

Given the central role of ALK5 in these pathological processes, its inhibition represents a compelling therapeutic strategy. This compound has emerged as a highly potent and selective inhibitor of ALK5, demonstrating significant anti-fibrotic and anti-metastatic effects in a variety of preclinical models. This document serves as a technical resource for researchers, providing detailed information on the properties and applications of this compound.

Chemical and Physical Properties

This compound is a synthetic, small-molecule compound with the following characteristics:

| Property | Value | Reference |

| IUPAC Name | 3-[[5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl]methyl]benzamide | [1] |

| Molecular Formula | C₂₅H₂₀N₆O | [1] |

| Molecular Weight | 420.47 g/mol | [1][2] |

| CAS Number | 868612-83-3 | [1][3] |

| Appearance | Yellow to light amber viscous liquid | [4] |

| Solubility | Soluble in DMSO | [3][5] |

Mechanism of Action

This compound is an ATP-competitive inhibitor of the ALK5 kinase domain. By binding to the ATP-binding pocket of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the downstream signaling cascade that leads to the transcription of pro-fibrotic and pro-metastatic genes.[6]

Figure 1. TGF-β/ALK5 Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for ALK5 with an IC₅₀ in the low nanomolar range.[5][6][7] It also exhibits excellent selectivity against a panel of other kinases.[2][6]

| Target | Assay | IC₅₀ | Reference |

| ALK5 | ALK5-mediated Smad3 phosphorylation | 5.3 nM | [5][6][7] |

| ALK5 | ALK5 phosphorylation of casein | 36 nM | [5][7] |

| p38α MAPK | Kinase activity | 4.3 µM | [5][7] |

This compound was found to be highly selective for ALK5 when tested against a panel of 27 other serine/threonine and tyrosine kinases at a concentration of 5 µM.[3]

In Vivo Efficacy

This compound has shown significant efficacy in various animal models of disease.

| Disease Model | Animal | Dosing Regimen | Key Findings | Reference |

| Renal Fibrosis (UUO) | Rat | 10 and 20 mg/kg/day, IP, for 7 and 14 days | Reduced interstitial fibrosis, decreased collagen deposition (hydroxyproline content), and suppressed pSmad2, α-SMA, and fibronectin expression. | [6] |

| Peyronie's Disease | Rat | 5 mg/kg, intralesional injection, on days 30 and 37 post-disease induction | Induced regression of fibrotic plaques, corrected penile curvature, reduced inflammatory cell infiltration, and decreased pSmad2/3 expression. | [8] |

| Breast Cancer Lung Metastasis | MMTV/c-Neu Transgenic Mouse | 40 mg/kg, IP, 3 times per week | Inhibited lung metastasis from primary breast cancer. | [2][5] |

Experimental Protocols

ALK5 Kinase Inhibition Assay (In Vitro)

This protocol is a generalized procedure for assessing the inhibitory activity of this compound on ALK5 kinase.

-

Reagents and Materials:

-

Recombinant human ALK5 (TGF-βRI) kinase domain

-

Recombinant human Smad3 protein (substrate)

-

[γ-³³P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phosphocellulose paper or other capture method for phosphorylated substrate

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute further in kinase reaction buffer.

-

In a 96-well plate, add the diluted this compound or vehicle (DMSO) to the appropriate wells.

-

Add the ALK5 enzyme and Smad3 substrate to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³³P]ATP if using the radiometric method). The final ATP concentration should be at or below the Km for ALK5 to ensure accurate IC₅₀ determination.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive methods, follow the manufacturer's instructions for the specific detection reagent.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value using a suitable software.

-

Cell-Based Smad2/3 Phosphorylation Assay

This protocol describes the evaluation of this compound's ability to inhibit TGF-β-induced Smad2/3 phosphorylation in a cellular context.

-

Reagents and Materials:

-

Cell line responsive to TGF-β (e.g., HepG2, HaCaT, or primary fibroblasts)

-

Cell culture medium and serum

-

Recombinant human TGF-β1

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

Antibodies: anti-phospho-Smad2 (Ser465/467), anti-phospho-Smad3 (Ser423/425), anti-total Smad2/3, and appropriate secondary antibodies.

-

Western blotting or ELISA reagents and equipment.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with a predetermined concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Analyze the phosphorylation status of Smad2 and Smad3 using Western blotting or a specific phospho-Smad2/3 ELISA kit.

-

For Western blotting, probe the membrane with anti-phospho-Smad2/3 antibodies, then strip and re-probe with anti-total Smad2/3 antibodies to confirm equal loading.

-

Quantify the band intensities and express the results as a ratio of phosphorylated to total Smad2/3.

-

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis in Rats

This in vivo model is used to assess the anti-fibrotic efficacy of this compound.

Figure 2. Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine).

-

Make a midline abdominal incision to expose the left kidney and ureter.

-

Isolate the left ureter and ligate it at two points with silk suture.

-

For sham-operated animals, the ureter is mobilized but not ligated.

-

Close the incision in layers.

-

Administer this compound or vehicle daily via intraperitoneal (IP) injection.

-

At the end of the study period (e.g., 7 or 14 days), euthanize the animals and harvest the kidneys.

-

One kidney is fixed in formalin for histological analysis, and the other is snap-frozen for biochemical and molecular analyses.

-

Hydroxyproline Assay for Collagen Quantification

This assay measures the hydroxyproline content in tissue homogenates as an index of collagen deposition.

-

Reagents and Materials:

-

Kidney tissue homogenate

-

Concentrated hydrochloric acid (HCl)

-

Chloramine-T solution

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Hydroxyproline standard

-

Heating block or oven

-

Spectrophotometer

-

-

Procedure:

-

Hydrolyze a known weight of kidney tissue in 6 M HCl at 110-120°C for 18-24 hours.

-

Neutralize the hydrolysate with NaOH.

-

Add Chloramine-T solution to oxidize the hydroxyproline and incubate at room temperature.

-

Add perchloric acid to stop the oxidation reaction.

-

Add DMAB solution and incubate at 60-65°C to develop the color.

-

Read the absorbance at 550-560 nm.

-

Prepare a standard curve using known concentrations of hydroxyproline.

-

Calculate the hydroxyproline concentration in the samples from the standard curve and express the results as µg of hydroxyproline per mg of wet tissue weight.

-

Conclusion

This compound is a potent and highly selective inhibitor of ALK5 that effectively blocks the pro-fibrotic and pro-metastatic TGF-β signaling pathway. Its demonstrated efficacy in preclinical models of renal fibrosis, Peyronie's disease, and breast cancer metastasis highlights its value as a research tool for investigating the roles of ALK5 in various pathologies. The detailed protocols provided in this guide are intended to facilitate the further exploration of this compound's therapeutic potential by the scientific community.

References

- 1. This compound | C25H20N6O | CID 11676119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mychem.ir [mychem.ir]

- 5. This compound | ALK | TargetMol [targetmol.com]

- 6. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of IN-1130 in the TGF-β Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of IN-1130, a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It details the molecule's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes its interaction with the signaling cascade. This document is intended to serve as a comprehensive resource for professionals engaged in fibrosis research, oncology, and drug development.

Introduction to the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1] This pathway plays a central role in embryonic development and adult tissue homeostasis.[2] Dysregulation of TGF-β signaling is a key driver in the pathogenesis of various diseases, particularly in promoting fibrosis and cancer progression.[3]

The canonical signaling cascade is initiated when a TGF-β ligand binds to a TGF-β type II receptor (TGFβRII), a serine/threonine kinase.[1][2] This binding recruits and forms a heterotetrameric complex with a TGF-β type I receptor (TGFβRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[2] Within this complex, the constitutively active TGFβRII phosphorylates and activates the GS domain of ALK5. The activated ALK5 then propagates the signal intracellularly by phosphorylating the receptor-activated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates into the nucleus to regulate the transcription of target genes involved in processes like extracellular matrix deposition and epithelial-mesenchymal transition (EMT).[2][3][4]

This compound: A Selective ALK5 Kinase Inhibitor

This compound is a novel, small molecule inhibitor specifically designed to target the kinase activity of ALK5.[5][6] By selectively inhibiting ALK5, this compound effectively blocks the TGF-β signaling cascade at a critical juncture, preventing the downstream phosphorylation of SMAD2 and SMAD3.[5][7] Its high selectivity minimizes off-target effects, making it a valuable tool for research and a promising candidate for therapeutic development.[5][8]

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the ATP-binding site within the kinase domain of the ALK5 receptor. This action prevents the receptor from phosphorylating its primary downstream targets, SMAD2 and SMAD3. The direct consequences of ALK5 inhibition by this compound include:

-

Inhibition of SMAD Phosphorylation: this compound potently blocks the phosphorylation of SMAD2 and SMAD3, which is the pivotal activation step in the canonical TGF-β pathway.[5][7]

-

Prevention of SMAD Nuclear Translocation: By inhibiting SMAD phosphorylation, this compound subsequently prevents the formation of the SMAD2/3-SMAD4 complex and its translocation into the nucleus.[4][9]

-

Downregulation of Fibrotic and Metastatic Genes: The ultimate outcome is the suppression of TGF-β-induced gene transcription. This leads to a reduction in the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen, and fibronectin.[5] In cancer models, it inhibits the expression of genes associated with EMT and metastasis, such as matrix metalloproteinases (MMPs).[4][9]

Quantitative Data on this compound Activity

The inhibitory potency and selectivity of this compound have been quantified in various assays. The following table summarizes the key half-maximal inhibitory concentration (IC₅₀) values.

| Target/Process | IC₅₀ Value | Reference(s) |

| ALK5-mediated Smad3 Phosphorylation | 5.3 nM | [5][9][10] |

| ALK5 Phosphorylation of Casein | 36 nM | [9][10] |

| p38α Mitogen-Activated Protein (MAP) Kinase | 4.3 µM | [9][10] |

These data highlight the potent and selective nature of this compound for ALK5 over other kinases like p38α MAPK.

Therapeutic Applications and Preclinical Evidence

Preclinical studies have demonstrated the therapeutic potential of this compound in several disease models.

Renal Fibrosis

In a rat model of unilateral ureteral obstruction (UUO), a standard model for renal fibrosis, this compound administration significantly suppressed the fibrogenic process.[5][6] Treatment with this compound resulted in:

-

Reduced interstitial fibrosis, tubular atrophy, and inflammatory cell infiltration.[5][11]

-

Decreased levels of TGF-β1 mRNA and phosphorylated Smad2.[5]

-

Significant reduction in total kidney collagen content.[5]

-

Suppressed expression of α-SMA and fibronectin.[5]

Cancer Metastasis

TGF-β is a known promoter of late-stage cancer progression and metastasis, particularly through the induction of EMT.[4] Studies have shown that this compound can block breast cancer lung metastasis.[4][9] In both human and mouse mammary cancer cell lines, this compound:

-

Inhibited TGF-β-induced EMT and morphological changes.[4]

-

Blocked cancer cell migration and invasion.[4]

-

Reduced the expression and activity of MMP-2 and MMP-9.[4]

-

Prolonged the lifespan of tumor-bearing mice in a 4T1 xenograft model without affecting primary tumor size.[4]

Peyronie's Disease

In a rat model where Peyronie's disease was induced by TGF-β1 expression, this compound treatment promoted the regression of fibrotic plaques and corrected penile curvature.[7][12] This was associated with reduced inflammatory cell infiltration and decreased nuclear expression of phospho-Smad2/3.[7][12]

Key Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of this compound.

In Vitro ALK5 Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on ALK5 kinase activity.

-

Methodology:

-

The purified kinase domain of recombinant ALK5 is incubated in a reaction buffer.

-

A kinase substrate (e.g., casein or a specific peptide substrate for Smad3) and γ-³²P-ATP are added to the reaction.[5][9]

-

Varying concentrations of this compound are added to the reaction wells to determine a dose-response curve.

-

The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is stopped, and the phosphorylated substrate is separated via SDS-PAGE and visualized by autoradiography, or quantified using a scintillation counter.

-

The IC₅₀ value is calculated as the concentration of this compound that inhibits 50% of the ALK5 kinase activity.[5]

-

Cell-Based SMAD Phosphorylation Assay

-

Objective: To assess the ability of this compound to inhibit TGF-β-induced SMAD phosphorylation in a cellular context.

-

Methodology:

-

Cultured cells (e.g., HepG2, 4T1, or MCF10A) are serum-starved to reduce basal signaling.[9]

-

Cells are pre-treated with various concentrations of this compound for a defined period (e.g., 30 minutes to 2 hours).[9]

-

Cells are then stimulated with a known concentration of recombinant TGF-β1 to induce SMAD phosphorylation.

-

After stimulation, cell lysates are prepared.

-

The levels of phosphorylated SMAD2 (pSmad2) and total SMAD2 are quantified using Western blotting with specific antibodies.

-

Densitometry is used to quantify the ratio of pSmad2 to total Smad2, allowing for the determination of the inhibitory effect of this compound.

-

Animal Model of Renal Fibrosis (Unilateral Ureteral Obstruction)

-

Objective: To evaluate the in vivo efficacy of this compound in a model of renal fibrosis.

-

Methodology:

-

Unilateral ureteral obstruction (UUO) is surgically induced in rats or mice by ligating the left ureter.

-

Animals are randomly assigned to treatment groups: a vehicle control group (e.g., saline) and this compound treatment groups (e.g., 10 and 20 mg/kg/day).[5]

-

This compound or vehicle is administered daily via a specified route, such as intraperitoneal (IP) injection, for the duration of the study (e.g., 7 or 14 days).[5][9]

-

At the end of the study, animals are euthanized, and the obstructed kidneys are harvested.

-

Kidney tissues are analyzed for markers of fibrosis. This includes histopathological analysis (e.g., Masson's trichrome staining for collagen), immunohistochemistry for α-SMA and fibronectin, and quantitative analysis of total collagen via hydroxyproline content measurement.[5][8]

-

Molecular analysis, such as Western blotting for pSmad2 and qRT-PCR for TGF-β1 and collagen mRNA, is also performed on kidney tissue lysates.[5]

-

Conclusion

This compound is a well-characterized, potent, and highly selective inhibitor of the ALK5 receptor kinase. By effectively blocking the TGF-β/SMAD signaling axis, it demonstrates significant anti-fibrotic and anti-metastatic properties in a range of preclinical models. The robust dataset supporting its mechanism of action and in vivo efficacy establishes this compound as a valuable pharmacological tool for investigating TGF-β signaling and as a strong candidate for further therapeutic development in fibrotic diseases and oncology.

References

- 1. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 2. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]

- 4. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 7. This compound, a novel transforming growth factor-beta type I receptor kinase (activin receptor-like kinase 5) inhibitor, promotes regression of fibrotic plaque and corrects penile curvature in a rat model of Peyronie's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound | ALK | TargetMol [targetmol.com]

- 11. cn.aminer.org [cn.aminer.org]

- 12. researchgate.net [researchgate.net]

IN-1130: A Technical Overview of its Exploratory Studies in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5). Exploratory preclinical studies have highlighted its potential as an anti-cancer agent, primarily through its ability to modulate the tumor microenvironment and inhibit key processes in cancer progression, such as epithelial-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of the existing preclinical data on this compound in oncology, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5 Signaling Pathway

This compound exerts its biological effects by targeting ALK5, a critical serine/threonine kinase that acts as the primary receptor for TGF-β. In the canonical TGF-β signaling pathway, the binding of TGF-β to its type II receptor (TβRII) leads to the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the intracellular signaling molecules Smad2 and Smad3. This phosphorylation event triggers the formation of a complex between the phosphorylated Smads and Smad4, which then translocates to the nucleus to regulate the transcription of target genes. These genes are involved in a wide array of cellular processes that can contribute to cancer progression, including cell growth, differentiation, apoptosis, and EMT.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and effectively blocking the downstream signaling cascade.[1][2] This inhibition of TGF-β signaling underlies its potential therapeutic effects in oncology.

Figure 1: Simplified signaling pathway of TGF-β and the mechanism of action of this compound.

Quantitative In Vitro Efficacy Data

The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key findings.

| Target | Assay | IC50 | Reference |

| ALK5 | ALK5-mediated Smad3 phosphorylation | 5.3 nM | [1] |

| ALK5 | Casein phosphorylation | 36 nM | [1] |

| p38α MAPK | Kinase activity | 4.3 µM | [1] |

Table 1: In Vitro Kinase Inhibitory Activity of this compound.

| Cell Line | Treatment | Effect | Reference |

| HepG2 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [1] |

| 4T1 | 0.5, 1 µM this compound for 2 hours | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [1] |

| MCF10A | 1 µM this compound for 72 hours | Restoration of TGF-β-mediated decrease in E-cadherin protein expression. | [1] |

| MCF10A | 1 µM this compound for 72 hours | Inhibition of TGF-β-induced MMPs mRNA expression and gelatinolytic activity. | [1] |

| MDA-MB-231 | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion. | [1] |

| NMuMG | 1 µM this compound (pretreated for 30 min) | Inhibition of TGF-β-induced cell mobility and invasion. | [1] |

Table 2: In Vitro Cellular Effects of this compound in Oncology-Relevant Models.

Preclinical In Vivo Efficacy

The anti-cancer potential of this compound has been evaluated in a preclinical model of breast cancer metastasis.

| Animal Model | Treatment Regimen | Key Findings | Reference |

| MMTV/c-Neu mice (spontaneous breast cancer model) | 40 mg/kg this compound, intraperitoneally, 3 times per week for 3 weeks | Inhibition of breast cancer metastasis to the lungs. | [1] |

Table 3: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Model.

Experimental Protocols

The following sections provide an overview of the methodologies used in the exploratory studies of this compound. These are generalized protocols based on the available information and standard laboratory practices.

ALK5 Kinase Assay (In Vitro)

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of ALK5.

Figure 2: Generalized workflow for an in vitro ALK5 kinase assay.

Methodology:

-

Reagents: Recombinant human ALK5 kinase domain, substrate (e.g., recombinant Smad3 protein or casein), ATP (often [γ-32P]ATP for radioactive detection or unlabeled ATP for antibody-based detection), kinase assay buffer, and serial dilutions of this compound.

-

Procedure: The kinase reaction is initiated by combining the ALK5 enzyme, substrate, and this compound in the kinase assay buffer. The reaction is started by the addition of ATP.

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically 30°C) for a defined period to allow for substrate phosphorylation.

-

Termination: The reaction is stopped, often by the addition of a solution containing EDTA to chelate Mg2+, which is essential for kinase activity.

-

Detection: The extent of substrate phosphorylation is measured. For radioactive assays, this involves separating the phosphorylated substrate by SDS-PAGE and detecting the radioactivity. For non-radioactive methods, a phosphorylation-specific antibody is used in an ELISA or a luminescence-based assay format.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Western Blot for Smad2 Phosphorylation

This method is used to assess the effect of this compound on TGF-β-induced Smad2 phosphorylation in cultured cells.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., HepG2, 4T1) are cultured to a suitable confluency. They are then pre-treated with this compound at various concentrations for a specified time (e.g., 2 hours) before stimulation with TGF-β.

-

Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Smad2 (pSmad2). A separate blot is often performed with an antibody against total Smad2 as a loading control.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands is quantified using densitometry.

Cell Migration and Invasion Assays

These assays evaluate the impact of this compound on the migratory and invasive potential of cancer cells, which are key features of metastasis.

Figure 3: General workflow for Transwell migration and invasion assays.

Methodology:

-

Assay Setup: Transwell inserts with a porous membrane are used. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel.

-

Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in the upper chamber in serum-free media containing TGF-β and different concentrations of this compound.

-

Chemoattractant: The lower chamber is filled with media containing a chemoattractant, such as fetal bovine serum, to stimulate cell movement.

-

Incubation: The plate is incubated for a period that allows for cell migration or invasion through the membrane.

-

Quantification: Non-migrated/invaded cells on the upper surface of the membrane are removed. The cells that have moved to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The number of cells is compared between the different treatment groups.

Conclusion and Future Directions

The exploratory studies of this compound in oncology provide a strong preclinical rationale for its further development. Its potent and selective inhibition of ALK5 translates into the effective blockade of the pro-tumorigenic effects of TGF-β signaling, particularly in the context of metastasis. The in vitro and in vivo data demonstrate that this compound can inhibit key steps of the metastatic cascade, including EMT, cell migration, and invasion.

To advance the clinical translation of this compound, future research should focus on:

-

Broadening the Scope: Evaluating the efficacy of this compound in a wider range of cancer types where TGF-β signaling is known to be a driver of disease progression.

-

Combination Therapies: Investigating the synergistic potential of this compound with other anti-cancer agents, such as chemotherapy or immunotherapy, where TGF-β is implicated in treatment resistance.

-

Biomarker Identification: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.

-

Clinical Evaluation: As of the current literature review, there is no publicly available information on clinical trials of this compound in oncology. The initiation of well-designed clinical studies will be crucial to determine its safety and efficacy in cancer patients.

References

IN-1130: A Technical Guide for Investigating Epithelial-to-Mesenchymal Transition

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in studying the epithelial-to-mesenchymal transition (EMT), a critical process in cancer progression and fibrosis. This document details quantitative data on its efficacy, experimental protocols for its use, and visual representations of the signaling pathways involved.

Core Mechanism of Action

This compound exerts its biological effects by targeting ALK5, a key receptor in the TGF-β signaling pathway. The binding of TGF-β to its receptor complex leads to the phosphorylation and activation of downstream signaling molecules, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in EMT.

This compound competitively binds to the ATP-binding site of the ALK5 kinase domain, preventing the phosphorylation of Smad2 and Smad3.[1][5] This blockade of Smad activation effectively halts the downstream signaling cascade, leading to the suppression of EMT.

dot

Caption: this compound inhibits the TGF-β/ALK5 signaling pathway.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay | Reference |

| IC50 (ALK5-mediated Smad3 phosphorylation) | 5.3 nM | Kinase Assay | [1][2] |

| IC50 (ALK5 phosphorylation of casein) | 36 nM | Kinase Assay | [2] |

| IC50 (p38α mitogen-activated protein kinase) | 4.3 µM | Kinase Assay | [2] |

Table 1: Inhibitory Concentrations of this compound.

| Cell Line | Treatment | Effect | Reference |

| HepG2 | 0.5 - 1 µM this compound | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [2] |

| 4T1 | 0.5 - 1 µM this compound | Inhibition of TGF-β-stimulated Smad2 phosphorylation and nuclear translocation. | [2] |

| MCF10A | 1 µM this compound | Restoration of TGF-β-mediated decrease in E-cadherin protein expression. | [2] |

| MCF10A | 1 µM this compound | Inhibition of TGF-β-induced MMPs mRNA expression. | [2] |

| MDA-MB-231 | 1 µM this compound | Inhibition of TGF-β-induced cell mobility and invasion. | [2] |

| NMuMG | 1 µM this compound | Inhibition of TGF-β-induced cell mobility and invasion. | [2] |

Table 2: In Vitro Effects of this compound on EMT-related processes.

Experimental Protocols

Detailed methodologies for key experiments investigating the effect of this compound on EMT are provided below.

Western Blot Analysis of EMT Markers

This protocol is for the detection of changes in protein expression of EMT markers such as E-cadherin and vimentin.

dot

References

- 1. TGF-beta-induced nuclear localization of Smad2 and Smad3 in Smad4 null cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell size and invasion in TGF-β–induced epithelial to mesenchymal transition is regulated by activation of the mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetic Analysis of Smad Nucleocytoplasmic Shuttling Reveals a Mechanism for Transforming Growth Factor β-Dependent Nuclear Accumulation of Smads - PMC [pmc.ncbi.nlm.nih.gov]

IN-1130: A Deep Dive into its Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

IN-1130 has emerged as a potent and highly selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). This technical guide provides a comprehensive overview of the selectivity profile of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing its mechanism of action.

Quantitative Selectivity Profile

This compound demonstrates high affinity for its primary target, ALK5, with a half-maximal inhibitory concentration (IC50) of 5.3 nM for ALK5-mediated Smad3 phosphorylation and 36 nM for the phosphorylation of casein by ALK5.[1] Its selectivity has been assessed against a panel of 27 serine/threonine and tyrosine kinases, where it was found to be highly selective.[2][3][4] A notable off-target activity was observed against p38α mitogen-activated protein kinase, with an IC50 of 4.3 μM.[1]

| Target Kinase | Substrate | IC50 | Reference |

| ALK5 (TGF-βRI) | Smad3 | 5.3 nM | [1] |

| ALK5 (TGF-βRI) | Casein | 36 nM | [1] |

| p38α MAPK | - | 4.3 µM | [1] |

Mechanism of Action: The TGF-β Signaling Pathway

This compound exerts its effects by inhibiting the kinase activity of ALK5, a critical component of the TGF-β signaling pathway. This pathway plays a pivotal role in numerous cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production.[5][6][7][8]

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII).[6][8] This binding event recruits and activates the type I receptor, ALK5, through phosphorylation. The activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[5][6][8] These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates into the nucleus, where it acts as a transcription factor, regulating the expression of target genes.[5][7][8] By inhibiting the kinase function of ALK5, this compound effectively blocks these downstream signaling events.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for the replication and extension of these findings. Below are generalized methodologies for key assays based on common practices in the field.

In Vitro ALK5 Kinase Assay (Smad3 Phosphorylation)

This assay is designed to measure the ability of this compound to inhibit the phosphorylation of the ALK5 substrate, Smad3.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant human ALK5 enzyme, the substrate (e.g., GST-tagged Smad3), and varying concentrations of this compound (or DMSO as a vehicle control) in a kinase assay buffer.

-

Initiation: Start the kinase reaction by adding a solution containing ATP, typically spiked with a radioactive isotope such as [γ-³²P]ATP.

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a solution such as SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-polyacrylamide gel electrophoresis. The phosphorylated Smad3 is then visualized and quantified using autoradiography.

-

Data Analysis: The intensity of the phosphorylated Smad3 band is measured for each this compound concentration. These values are then used to calculate the IC50, representing the concentration of this compound required to inhibit 50% of the ALK5 kinase activity.

p38α Mitogen-Activated Protein Kinase (MAPK) Assay

To assess the off-target effects of this compound, its inhibitory activity against other kinases, such as p38α MAPK, is measured.

Methodology:

-

Reaction Setup: Similar to the ALK5 assay, combine the active p38α MAPK enzyme, a suitable substrate (e.g., ATF2), and a range of this compound concentrations in an appropriate assay buffer.

-

Initiation and Incubation: Initiate the reaction with ATP (often radiolabeled) and incubate under optimized conditions.

-

Detection: The detection method can vary. Common approaches include filter-binding assays where the radiolabeled, phosphorylated substrate is captured on a filter, and the radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods using phosphospecific antibodies in an ELISA or Western blot format can be employed.

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC50 value.

Conclusion

This compound is a highly potent and selective inhibitor of ALK5. Its well-defined mechanism of action within the TGF-β signaling pathway, coupled with a favorable selectivity profile, makes it a valuable tool for research into TGF-β-mediated pathologies and a promising candidate for further therapeutic development. The experimental protocols outlined in this guide provide a foundation for the continued investigation and characterization of this compound and other kinase inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cn.aminer.org [cn.aminer.org]

- 4. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 5. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 8. news-medical.net [news-medical.net]

discovery and chemical properties of IN-1130

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

IN-1130 is a potent and highly selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5). By targeting ALK5, this compound effectively disrupts the canonical TGF-β signaling pathway, which is implicated in a wide array of cellular processes, including fibrosis and cancer progression. This document provides an in-depth overview of the discovery, chemical properties, and mechanism of action of this compound, supported by experimental data and protocols.

Discovery and Background

This compound was identified as a novel inhibitor of ALK5 and has been instrumental in elucidating the role of TGF-β signaling in various pathological conditions. Its discovery has paved the way for investigating ALK5 as a therapeutic target for diseases such as renal fibrosis and metastatic breast cancer.[1][2]

Chemical and Physical Properties

This compound is a synthetic organic compound with the following characteristics:

| Property | Value | Reference |

| IUPAC Name | 3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide | [3] |

| Molecular Formula | C₂₅H₂₀N₆O | [3] |

| Molecular Weight | 420.5 g/mol | [3] |

| CAS Number | 868612-83-3 | [3] |

| Canonical SMILES | CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC=CC(=C3)C(=O)N)C4=CC5=C(C=C4)N=C(C=C5)N | [4] |

| Solubility | Soluble in DMSO (≥10 mg/ml); Slightly soluble in Ethanol (0.1-1 mg/ml) | [4] |

Note: A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of ALK5 kinase activity.

The TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII). This binding recruits and activates the type I receptor, ALK5, through phosphorylation. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it regulates the transcription of target genes involved in cellular processes like apoptosis, extracellular matrix production, and immune responses.[5][6]

Inhibitory Activity of this compound

This compound demonstrates high selectivity for ALK5, as evidenced by its low nanomolar half-maximal inhibitory concentration (IC₅₀).

| Target | IC₅₀ | Reference |

| ALK5 (Smad3 phosphorylation) | 5.3 nM | [7] |

| ALK5 (casein phosphorylation) | 36 nM | [8][7] |

| p38α Mitogen-Activated Protein Kinase (MAPK) | 4.3 µM | [8][7] |

This significant difference in IC₅₀ values highlights the selectivity of this compound for ALK5 over other kinases like p38α MAPK.

Biological Effects and Preclinical Data

This compound has been shown to modulate key cellular processes that are downstream of TGF-β signaling.

Inhibition of Smad Phosphorylation and Nuclear Translocation

Treatment with this compound leads to a dose-dependent inhibition of TGF-β-induced phosphorylation of Smad2 and Smad3.[8][9] This subsequently prevents the nuclear translocation of the Smad complex, thereby blocking the transcriptional regulation of TGF-β target genes.[8]

Reversal of Epithelial-to-Mesenchymal Transition (EMT)

This compound has been observed to counteract the effects of EMT, a process crucial for cancer metastasis. It restores the expression of the epithelial marker E-cadherin, which is often downregulated by TGF-β.[7]

Modulation of Matrix Metalloproteinases (MMPs)

TGF-β can induce the expression of MMPs, enzymes that degrade the extracellular matrix and facilitate cell invasion. This compound has been shown to inhibit the TGF-β-induced expression of MMPs.[7]

In Vivo Efficacy

Preclinical studies in animal models have demonstrated the therapeutic potential of this compound.

| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |

| Unilateral Ureteral Obstruction (UUO) rats | Renal Fibrosis | 10-20 mg/kg/day, intraperitoneally | Reduced interstitial nephritis and fibrosis; decreased levels of TGF-β1 mRNA, pSmad2, and α-SMA. | [1] |

| MMTV/c-Neu transgenic mice | Breast Cancer Lung Metastasis | 40 mg/kg, 3 times per week, intraperitoneally | Inhibited breast cancer metastasis to the lungs. | |

| TGF-β1-induced Peyronie's disease in rats | Peyronie's Disease | 5 mg/kg per day | Decreased tunica plaque area and reversed penile curvature. | [4] |

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize the activity of this compound. Specific parameters may require optimization depending on the experimental setup.

ALK5 Kinase Assay (In Vitro)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by ALK5.

Western Blot for Smad Phosphorylation

This method is used to assess the levels of phosphorylated Smad2/3 in cell lysates following treatment with TGF-β and this compound.

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve cells overnight, then pre-treat with various concentrations of this compound for 1-2 hours. Stimulate cells with TGF-β (e.g., 10 ng/mL) for a specified time (e.g., 1 hour).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against phospho-Smad2/3 and total Smad2/3 overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Migration/Invasion Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migratory and invasive potential of cells.

-

Chamber Preparation: For invasion assays, coat the upper surface of a Transwell insert (typically with 8 µm pores) with a basement membrane extract (e.g., Matrigel). For migration assays, no coating is needed.

-

Cell Seeding: Resuspend cells in serum-free media and seed them into the upper chamber of the Transwell insert.

-

Treatment: Add this compound to the upper chamber with the cells.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate for 16-48 hours to allow for cell migration/invasion.

-

Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface with crystal violet. Count the stained cells under a microscope.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate due to its potent and selective inhibition of ALK5. Its ability to modulate the TGF-β signaling pathway has been demonstrated in a variety of in vitro and in vivo models, highlighting its potential for the treatment of fibrotic diseases and cancer. Further research and development are warranted to fully explore the clinical utility of this compound and other ALK5 inhibitors.

References

- 1. This compound, a novel transforming growth factor-beta type I receptor kinase (ALK5) inhibitor, suppresses renal fibrosis in obstructive nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An novel inhibitor of TGF-β type I receptor, this compound, blocks breast cancer lung metastasis through inhibition of epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C25H20N6O | CID 11676119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

- 7. This compound | ALK | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

IN-1130: A Deep Dive into its Effects on Cellular Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinases, specifically targeting activin receptor-like kinase 4 (ALK4), ALK5, and ALK7. By disrupting the TGF-β signaling pathway, this compound has demonstrated significant effects on fundamental cellular processes, including proliferation and differentiation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell proliferation, its role in modulating cellular differentiation, and detailed protocols for key experimental assays.

Introduction

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of a wide array of cellular functions, including growth, differentiation, apoptosis, and immune responses. Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer progression and fibrotic diseases. In many cancers, TGF-β paradoxically switches from a tumor suppressor in the early stages to a promoter of tumor growth, invasion, and metastasis in later stages. This shift makes the TGF-β pathway an attractive target for therapeutic intervention.

This compound has emerged as a key investigational molecule in this area. Its high selectivity for ALK4, ALK5, and ALK7 allows for targeted inhibition of the canonical Smad-dependent signaling cascade, offering a promising strategy to counteract the pro-tumorigenic effects of TGF-β. This document will explore the in-depth technical details of this compound's biological activities, with a focus on its effects on cellular proliferation and differentiation.

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

This compound exerts its biological effects by competitively binding to the ATP-binding site of the kinase domain of ALK4, ALK5, and ALK7. This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3.

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII). This binding recruits and phosphorylates the type I receptor (TβRI), which includes ALK5. The activated TβRI then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 form a complex with the common-mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cell cycle control, apoptosis, and epithelial-mesenchymal transition (EMT).

This compound effectively blocks this cascade at the level of the type I receptor, thereby preventing the phosphorylation of Smad2 and Smad3 and the subsequent nuclear translocation and gene regulation.

Effect on Cellular Proliferation

A hallmark of cancer is uncontrolled cellular proliferation. While TGF-β can act as a cytostatic factor in normal epithelial cells and early-stage tumors, in advanced cancers, it often promotes proliferation. This compound has been shown to inhibit the proliferation of various cancer cell lines in a concentration-dependent manner.

Quantitative Data on Proliferation Inhibition

The inhibitory effect of this compound on the proliferation of various cancer cell lines has been quantified by determining the half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 5.3 (for ALK5-mediated Smad3 phosphorylation) | [1] |

| TRAMP-C2 | Murine Prostate Cancer | Data not available in a precise tabular format, but significant tumor volume reduction was observed in vivo. | [2] |

| 4T1 | Murine Breast Cancer | Inhibition of migration and invasion demonstrated, specific IC50 for proliferation not detailed. |

Effect on Cellular Differentiation

The TGF-β signaling pathway plays a pivotal role in regulating cellular differentiation, a process by which cells become more specialized. In the context of cancer, a key aspect of differentiation is the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion and polarity, and acquire a migratory, mesenchymal phenotype. This transition is crucial for cancer invasion and metastasis.

This compound has been demonstrated to inhibit TGF-β-induced EMT in cancer cells. By blocking the TGF-β pathway, this compound can prevent the changes in cell morphology and gene expression associated with EMT, thereby reducing the migratory and invasive potential of cancer cells.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Phospho-Smad2

This protocol is used to determine the effect of this compound on the phosphorylation of Smad2, a direct downstream target of the ALK5 receptor.

Methodology:

-

Cell Culture: Plate cells (e.g., HepG2 human hepatoma cells) in 6-well plates and grow to 70-80% confluency.

-

Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-1 Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

References

Methodological & Application

IN-1130: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

IN-1130 is a potent and highly selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). By targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in a wide array of cellular processes, including proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of the TGF-β/ALK5 pathway is implicated in the pathogenesis of various diseases, notably fibrosis and cancer metastasis. These protocols provide detailed methodologies for the in vitro characterization of this compound.

Mechanism of Action

This compound exerts its biological effects by competitively binding to the ATP-binding site of the ALK5 kinase domain. This inhibition prevents the phosphorylation of downstream mediators, Smad2 and Smad3. Consequently, the formation of the Smad2/3/4 complex and its translocation to the nucleus are blocked, leading to the suppression of TGF-β-induced gene transcription. This mechanism of action makes this compound a valuable tool for studying TGF-β signaling and a potential therapeutic agent for diseases driven by aberrant ALK5 activity.

Figure 1: this compound inhibits the TGF-β/ALK5 signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various assays.

Table 1: Kinase Inhibitory Activity of this compound

| Target Kinase | Assay Type | Substrate | IC50 | Reference |

| ALK5 | Kinase Assay | Smad3 | 5.3 nM | [1][2] |

| ALK5 | Kinase Assay | Casein | 36 nM | [2][3] |

| p38α MAPK | Kinase Assay | - | 4.3 µM | [2][3] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Incubation Time | Reference |

| HepG2, 4T1 | Smad2 Phosphorylation | Inhibition of TGF-β-stimulated pSmad2 | 0.5, 1 µM | 2 hours | [2] |

| HepG2, 4T1 | Smad2 Nuclear Translocation | Inhibition of TGF-β-stimulated translocation | 0.5, 1 µM | 2 hours | [2] |

| MCF10A | E-cadherin Expression | Restoration of TGF-β-mediated decrease | 1 µM | 72 hours | [2] |

| MCF10A | MMP mRNA Expression | Inhibition of TGF-β-induced expression | 1 µM | 72 hours | [2] |

| MCF10A | MMP Gelatinolytic Activity | Inhibition of TGF-β-induced activity | 1 µM | 72 hours | [2] |

| MDA-MB-231, NMuMG, MCF10A | Cell Mobility & Invasion | Inhibition of TGF-β-induced mobility and invasion | 1 µM (pretreatment) | 30 minutes | [2] |

Experimental Protocols

ALK5 Kinase Activity Assay

This assay determines the ability of this compound to inhibit the phosphorylation of a substrate by the purified ALK5 kinase domain.

Figure 2: Workflow for the ALK5 Kinase Activity Assay.

Materials:

-

Purified recombinant ALK5 kinase domain

-

Substrate: GST-Smad3

-

[γ-³³P]ATP

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

-

SDS-PAGE reagents

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a reaction tube, combine the purified ALK5 enzyme, GST-Smad3 substrate, and the this compound dilution or vehicle control.

-

Pre-incubate the mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen.

-

Quantify the phosphorylation of GST-Smad3 using a phosphorimager.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phospho-Smad2

This protocol details the detection of phosphorylated Smad2 in cell lysates to assess the cellular activity of this compound.

Materials:

-

Cell lines (e.g., HepG2, 4T1)

-

Complete culture medium

-

TGF-β1

-

This compound

-

PBS (ice-cold)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE reagents

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total-Smad2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 18-22 hours.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-Smad2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with an anti-total-Smad2 antibody as a loading control.

Cell Migration and Invasion Assay

This transwell assay is used to evaluate the effect of this compound on TGF-β-induced cell migration and invasion.

Figure 3: Workflow for Cell Migration and Invasion Assay.

Materials:

-

Cell lines (e.g., MDA-MB-231)

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free medium

-

Medium with chemoattractant (e.g., 10% FBS and/or TGF-β1)

-

This compound

-

Cotton swabs

-

Methanol (for fixing)

-

Crystal violet stain

Procedure:

-

For the invasion assay, coat the transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.

-

Serum-starve the cells for 24 hours.

-

Resuspend the cells in serum-free medium containing this compound or vehicle control.

-

Add the cell suspension to the upper chamber of the transwell insert.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for 24-48 hours.

-

Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

Express the results as the percentage of migration or invasion relative to the control.[4]

Gelatin Zymography for MMP Activity

This technique is used to detect the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, in conditioned media from cell cultures.

Materials:

-

Conditioned media from cell cultures

-

SDS-PAGE gel containing gelatin (1 mg/mL)

-

Non-reducing sample buffer

-

Washing buffer (e.g., 2.5% Triton X-100 in water)

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

Procedure:

-

Collect conditioned media from cells treated with TGF-β1 in the presence or absence of this compound.

-

Concentrate the conditioned media.

-

Mix the concentrated media with non-reducing sample buffer.

-

Run the samples on an SDS-PAGE gel containing gelatin.

-

After electrophoresis, wash the gel twice for 30 minutes each in washing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in incubation buffer at 37°C for 24-48 hours.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel until clear bands appear against a blue background, indicating areas of gelatin degradation by MMPs.

-

The molecular weight of the clear bands can be used to identify the specific MMPs (e.g., MMP-9 at ~92 kDa, MMP-2 at ~72 kDa).[2][5]

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of this compound. By utilizing these assays, researchers can further elucidate the mechanism of action of this compound and explore its therapeutic potential in various disease models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the advancement of research in TGF-β signaling and drug development.

References

IN-1130 Application Notes and Protocols for In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of IN-1130, a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5), in various in vivo animal models of fibrosis and cancer metastasis.

Introduction

This compound is a small molecule inhibitor of ALK5 with an IC50 of 5.3 nM for ALK5-mediated Smad3 phosphorylation.[1] By selectively targeting ALK5, this compound effectively blocks the canonical TGF-β signaling pathway, which plays a crucial role in the pathogenesis of fibrotic diseases and cancer progression. These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

The following table summarizes the reported in vivo dosages and experimental details for this compound in a key animal model.

| Animal Model | Species | This compound Dosage | Administration Route | Treatment Duration | Key Findings |

| Unilateral Ureteral Obstruction (UUO) | Rat | 10 and 20 mg/kg/day | Intraperitoneal (IP) | 7 and 14 days | Reduced interstitial nephritis and fibrosis; decreased TGF-β1 mRNA, pSmad2, α-SMA, and myofibroblasts.[1] |

Signaling Pathway Diagram

The diagram below illustrates the TGF-β signaling pathway and the mechanism of action for this compound. TGF-β binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 phosphorylates downstream signaling molecules, Smad2 and Smad3, leading to their association with Smad4 and translocation to the nucleus to regulate gene expression involved in fibrosis and cell proliferation. This compound selectively inhibits the kinase activity of ALK5, thereby blocking this signaling cascade.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for conducting in vivo animal studies with this compound.

References

Application Notes and Protocols: Preparation of IN-1130 Stock Solution for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

IN-1130 is a potent and highly selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It effectively blocks TGF-β/Smad signaling, making it a valuable tool for investigating cellular processes such as epithelial-mesenchymal transition (EMT), fibrosis, and cancer metastasis.[2][3][4] Proper preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound for both in vitro and in vivo applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate stock solution preparation and concentration calculations.

| Property | Value | Reference |

| Chemical Name | 3-[[5-(6-Methyl-2-pyridinyl)-4-(6-quinoxalinyl)-1H-imidazol-2-yl]methyl]benzamide | |

| Molecular Formula | C₂₅H₂₀N₆O | [5] |

| Molecular Weight | 420.47 g/mol | [5] |

| CAS Number | 868612-83-3 | [5] |

| Purity | ≥98% (HPLC) |

Solubility Data

This compound exhibits solubility in various organic solvents. The following table summarizes the maximum concentration of this compound in commonly used solvents. It is crucial to use the appropriate solvent to ensure complete dissolution and stability of the compound.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |

| DMSO | 42.05 | 100 | |

| 90.0 | 214.0 (Sonication recommended) | [6] | |

| 1 eq. HCl | 42.05 | 100 |